

An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

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Compound of Interest

Compound Name:	2,6-Dichloro-1,4-phenylenediamine
Cat. No.:	B1196924

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Dichloro-1,4-phenylenediamine**, a chemical intermediate with applications in dye synthesis and as a metabolite of the fungicide Dicloran. This document details its chemical and physical properties, provides a list of known synonyms, and outlines its toxicological profile, including its carcinogenicity and mutagenicity. Detailed experimental protocols for its synthesis and key toxicological assays are provided. Additionally, a metabolic pathway is illustrated, fulfilling the need for a visual representation of its biochemical context.

Chemical Identity and Synonyms

2,6-Dichloro-1,4-phenylenediamine is an aromatic amine that is important in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided in Table 1 to aid in its identification across different databases and publications.

Table 1: Synonyms and Identifiers for **2,6-Dichloro-1,4-phenylenediamine**

Identifier Type	Identifier
IUPAC Name	2,6-dichlorobenzene-1,4-diamine
CAS Number	609-20-1
Alternate Names	2,6-Dichloro-p-phenylenediamine
1,4-Benzenediamine, 2,6-dichloro-	
1,4-Diamino-2,6-dichlorobenzene	
2,5-Diamino-1,3-dichlorobenzene	
2,6-DICHLORO-1,4-BENZENEDIAMINE	
2,6-Dichlorobenzene-1,4-diamine	
2,6-Dichloro-para-phenylenediamine	
3,5-Dichloro-1,4-phenylenediamine	
C.I. 37020	
CI 37020	
Daito Brown Salt RR	
Fast Brown RR Salt	
NCI-C50260	
EINECS Number	210-184-6
Beilstein Registry Number	2209257
HSDB Number	4129

Physicochemical Properties

A summary of the key physical and chemical properties of **2,6-Dichloro-1,4-phenylenediamine** is presented in Table 2. These properties are essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of **2,6-Dichloro-1,4-phenylenediamine**

Property	Value
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂
Molecular Weight	177.03 g/mol
Appearance	Grey powder
Melting Point	133 °C
Boiling Point	306.6 °C at 760 mmHg
Density	1.501 g/cm ³
Flash Point	139.3 °C
Solubility	Insoluble in water
Stability	Stable, but may be unstable to prolonged exposure to air and light. Incompatible with strong oxidizing agents.

Synthesis Protocol

The synthesis of **2,6-Dichloro-1,4-phenylenediamine** is achieved through the reduction of its precursor, 2,6-Dichloro-4-nitroaniline. A two-step synthesis protocol is outlined below, starting from p-nitroaniline.

Synthesis of 2,6-Dichloro-4-nitroaniline

Materials:

- p-Nitroaniline
- Concentrated Hydrochloric Acid
- Potassium Chlorate
- Water
- Glacial Acetic Acid (for purification)

- Ethanol (for purification)

Procedure:

- In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
- Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.
- After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
- Filter the precipitate and wash it thoroughly with water, followed by a small amount of ethanol.
- The crude 2,6-dichloro-4-nitroaniline can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. This process should yield lemon-yellow needles.

Reduction of 2,6-Dichloro-4-nitroaniline to 2,6-Dichloro-1,4-phenylenediamine

Materials:

- 2,6-Dichloro-4-nitroaniline
- Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation setup)
- Appropriate solvent (e.g., Ethanol, Acetic Acid)
- Acid or Base for workup (e.g., Hydrochloric acid, Sodium hydroxide)

General Procedure (Illustrative using Tin(II) chloride):

- Suspend 2,6-Dichloro-4-nitroaniline in a suitable solvent such as ethanol in a round-bottom flask.
- Add an excess of a reducing agent, such as stannous chloride (SnCl_2), to the suspension.

- Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and neutralize it with a base, such as a solution of sodium hydroxide, to precipitate the tin salts.
- Filter the mixture to remove the inorganic salts.
- The filtrate, containing the desired product, can be concentrated under reduced pressure.
- The crude **2,6-Dichloro-1,4-phenylenediamine** can be purified by recrystallization from a suitable solvent.

Toxicological Profile

2,6-Dichloro-1,4-phenylenediamine has been evaluated for its toxicological properties, with studies indicating both mutagenic and carcinogenic potential.

Mutagenicity

The compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. It was found to be mutagenic to *Salmonella typhimurium* in both the presence and absence of an exogenous metabolic activation system (S9).[\[1\]](#)

Carcinogenicity

Long-term feeding studies in rodents have provided evidence for the carcinogenicity of **2,6-Dichloro-1,4-phenylenediamine**. In B6C3F1 mice, oral administration of the compound in the diet led to increased incidences of hepatocellular adenomas and carcinomas in both males and females.[\[2\]](#) However, under the same study conditions, it was not found to be carcinogenic for male or female F344 rats.[\[2\]](#)

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **2,6-Dichloro-1,4-phenylenediamine** by measuring its ability to induce reverse mutations at the histidine locus in various strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- **2,6-Dichloro-1,4-phenylenediamine**
- S9 fraction from induced rat liver for metabolic activation
- Top agar
- Minimal glucose agar plates
- Positive and negative controls

Procedure:

- Prepare a range of concentrations of **2,6-Dichloro-1,4-phenylenediamine**.
- In a test tube, mix the tester strain, the test compound at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate.
- A positive response is defined as a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Bioassay in Mice

Objective: To evaluate the carcinogenic potential of **2,6-Dichloro-1,4-phenylenediamine** in a long-term feeding study in mice.

Animals: B6C3F1 mice.

Procedure:

- Groups of 50 male and 50 female mice are used for each dose group and a control group.
- 2,6-Dichloro-1,4-phenylenediamine** is incorporated into the standard diet at various concentrations (e.g., 1,000 ppm and 3,000 ppm).
- The animals are provided with the treated feed and water ad libitum for a period of 103 weeks.
- Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.
- At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected for histopathological examination.
- The incidences of neoplasms in the dosed groups are compared with those in the control group using statistical analysis.

Metabolic Pathway

2,6-Dichloro-1,4-phenylenediamine is a known metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).^{[1][3]} The metabolic conversion involves the reduction of the nitro group of Dicloran to an amino group. This metabolic pathway is a key aspect of its environmental and toxicological profile.

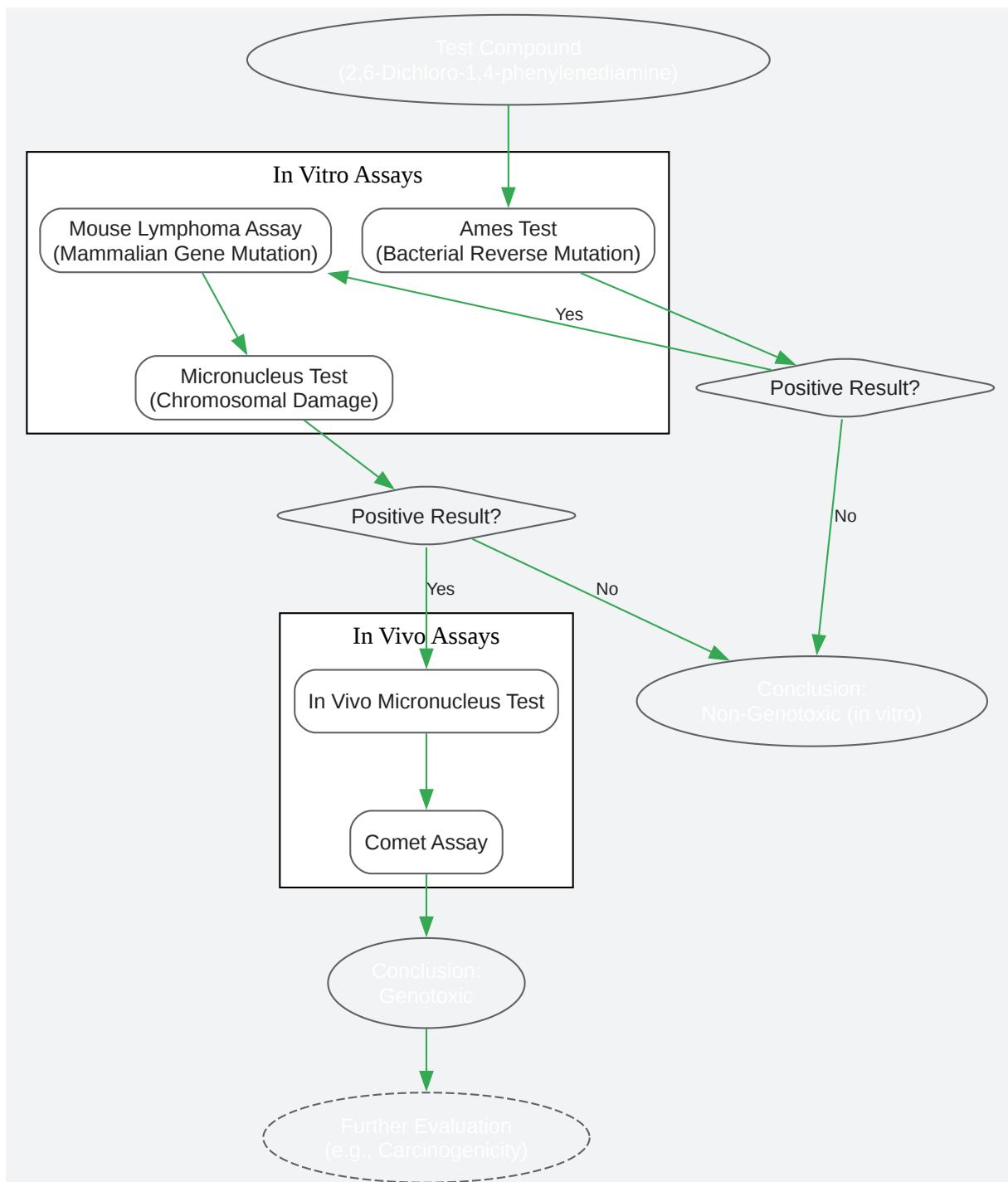


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Caption: Metabolic conversion of Dicloran to **2,6-Dichloro-1,4-phenylenediamine**.

Experimental Workflow for Genotoxicity Assessment

A logical workflow for assessing the genotoxicity of a compound like **2,6-Dichloro-1,4-phenylenediamine** involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.

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Caption: A tiered workflow for assessing the genotoxicity of a chemical compound.

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